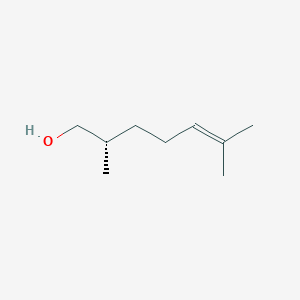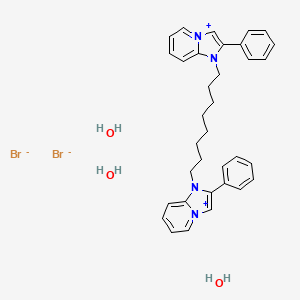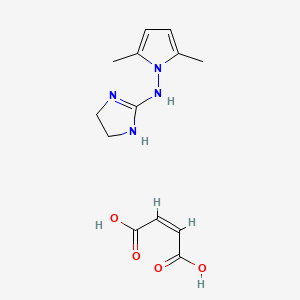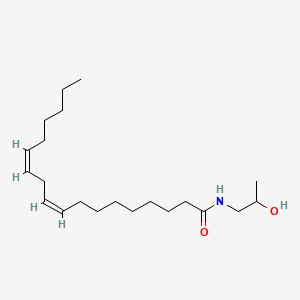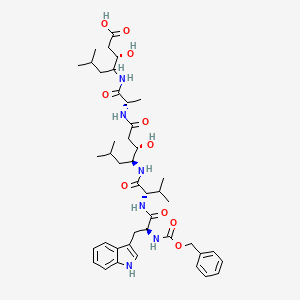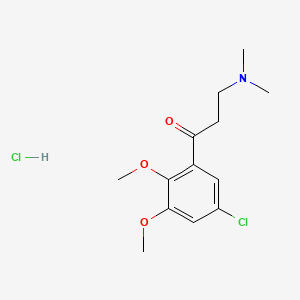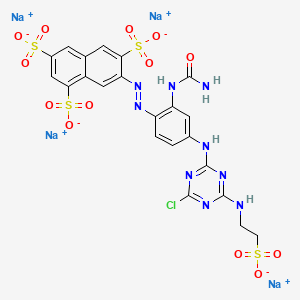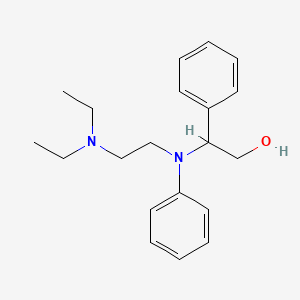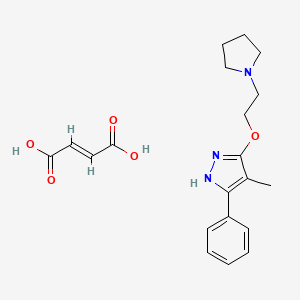
3-Phenyl-4-methyl-5-pyrrolidinoethoxy-pyrazole maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-4-methyl-5-pyrrolidinoethoxy-pyrazole maleate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4-methyl-5-pyrrolidinoethoxy-pyrazole maleate typically involves a multi-step process. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-1-phenyl-5-pyrazolone with pyrrolidine and ethyl bromoacetate can yield the desired pyrazole derivative . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-4-methyl-5-pyrrolidinoethoxy-pyrazole maleate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-Phenyl-4-methyl-5-pyrrolidinoethoxy-pyrazole maleate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Phenyl-4-methyl-5-pyrrolidinoethoxy-pyrazole maleate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways . For instance, it may inhibit kinases or other signaling proteins, leading to altered cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
3-Methyl-1-phenyl-5-pyrazolone: A precursor in the synthesis of the target compound.
4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols): Known for their antioxidant and anticancer activities.
Amino-pyrazoles: Widely studied for their medicinal properties, including enzyme inhibition and anti-inflammatory effects.
Uniqueness
3-Phenyl-4-methyl-5-pyrrolidinoethoxy-pyrazole maleate stands out due to its unique combination of structural features, which confer specific reactivity and biological activity. Its pyrrolidinoethoxy group enhances its binding affinity to molecular targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
86871-45-6 |
|---|---|
Fórmula molecular |
C20H25N3O5 |
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;4-methyl-5-phenyl-3-(2-pyrrolidin-1-ylethoxy)-1H-pyrazole |
InChI |
InChI=1S/C16H21N3O.C4H4O4/c1-13-15(14-7-3-2-4-8-14)17-18-16(13)20-12-11-19-9-5-6-10-19;5-3(6)1-2-4(7)8/h2-4,7-8H,5-6,9-12H2,1H3,(H,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
RYVLLHTZECHPKU-WLHGVMLRSA-N |
SMILES isomérico |
CC1=C(NN=C1OCCN2CCCC2)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CC1=C(NN=C1OCCN2CCCC2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


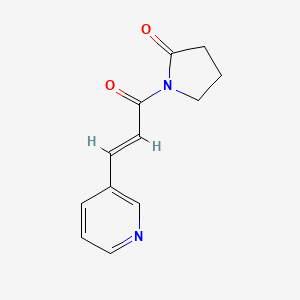
![(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B12770661.png)

